molecular formula C4H7ClF3NO2S B13552260 3-Trifluoromethanesulfonylazetidine hydrochloride

3-Trifluoromethanesulfonylazetidine hydrochloride

Cat. No.: B13552260
M. Wt: 225.62 g/mol
InChI Key: ADKXUHOVAJACSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonylazetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonylazetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonylazetidine hydrochloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more reactive towards nucleophiles. This property is exploited in various chemical transformations, including the formation of carbon-nitrogen and carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethanesulfonylazetidine hydrochloride is unique due to the presence of both the trifluoromethanesulfonyl group and the azetidine ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C4H7ClF3NO2S

Molecular Weight

225.62 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)azetidine;hydrochloride

InChI

InChI=1S/C4H6F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-8-2-3;/h3,8H,1-2H2;1H

InChI Key

ADKXUHOVAJACSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)C(F)(F)F.Cl

Origin of Product

United States

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